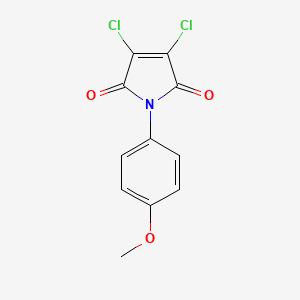
3,4-Dichloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-N-(4-methoxyphenyl)maleimide is a chemical compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound belongs to the class of maleimides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,3-dichloromaleic anhydride with 4-methoxyaniline. The reaction proceeds through an amine acylation mechanism, where the aniline derivative reacts with the maleic anhydride to form the maleimide structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps to purify the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloro-N-(4-methoxyphenyl)maleimide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the maleimide ring can be substituted by nucleophiles, such as thiols, to form thioglycoside derivatives.
Diels-Alder Reactions: The maleimide moiety can act as a dienophile in Diels-Alder reactions with dienes like furan.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like thiols and are carried out in solvents such as dichloromethane at room temperature.
Diels-Alder Reactions: Conducted with dienes under thermal conditions, often requiring reflux temperatures.
Major Products:
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules through reactions like the Diels-Alder reaction.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The biological activity of 3,4-Dichloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is primarily attributed to its ability to inhibit certain enzymes, such as protein kinases. These enzymes play crucial roles in intracellular signaling pathways, and their inhibition can lead to various therapeutic effects, including anticancer activity . The compound interacts with the active sites of these enzymes, preventing their normal function and thereby modulating cellular processes .
Comparaison Avec Des Composés Similaires
N-Phenylmaleimide: Another maleimide derivative used in similar applications, but with different substituents on the phenyl ring.
3,4-Dichloro-N-phenylmaleimide: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness: 2,3-Dichloro-N-(4-methoxyphenyl)maleimide is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3,4-dichloro-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-17-7-4-2-6(3-5-7)14-10(15)8(12)9(13)11(14)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTFIECPUFOBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
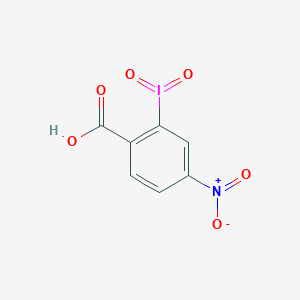
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2803905.png)

![3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2803908.png)

![N-(3-methylbutyl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2803910.png)
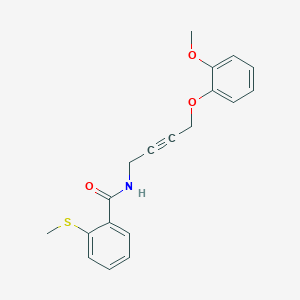
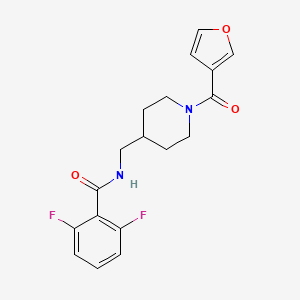

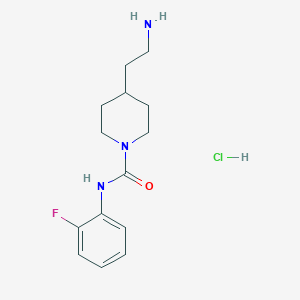
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)

![3-{[1,1'-biphenyl]-4-amido}-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2803922.png)
![N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2803926.png)
